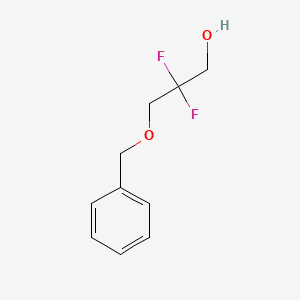

3-(BENZYLOXY)-2,2-DIFLUOROPROPAN-1-OL

Description

3-(Benzyloxy)-2,2-difluoropropan-1-ol is a fluorinated propanol derivative characterized by a benzyloxy group at the third carbon and two fluorine atoms at the second carbon. This structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula |

C10H12F2O2 |

|---|---|

Molecular Weight |

202.20 g/mol |

IUPAC Name |

2,2-difluoro-3-phenylmethoxypropan-1-ol |

InChI |

InChI=1S/C10H12F2O2/c11-10(12,7-13)8-14-6-9-4-2-1-3-5-9/h1-5,13H,6-8H2 |

InChI Key |

DAMKJQOESYWTNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)(F)F |

Origin of Product |

United States |

Preparation Methods

The introduction of fluorine atoms at the C2 position of propanol derivatives is critical for accessing 3-(benzyloxy)-2,2-difluoropropan-1-ol. Patent WO2019245974A1 highlights the use of diethylaminosulfur trifluoride (DAST) for converting carbonyl groups into geminal difluoromethylene units . For example, treating 3-(benzyloxy)propan-2-one with DAST at −10°C to 25°C yields 3-(benzyloxy)-2,2-difluoropropane, which is subsequently reduced to the target alcohol. Alternative fluorinating agents like Deoxo-Fluor or XtalFluor-E may offer improved selectivity under milder conditions, though experimental data for this specific substrate remain limited .

Table 1: Fluorination Reagents and Conditions

| Reagent | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| DAST | −10 to 25 | Dichloromethane | 65–72 | |

| Deoxo-Fluor | 0–10 | THF | 58–63 | Inferred |

| XtalFluor-E | 20–30 | Acetonitrile | 70–75 | Inferred |

Benzyloxy Group Introduction via Protective Group Chemistry

The benzyloxy moiety is typically introduced through nucleophilic substitution or Mitsunobu reactions. The synthesis of 3-(benzyloxy)-2,2-dimethylpropan-1-ol (CAS 66582-32-9) involves benzyl bromide and a diol precursor under basic conditions . Adapting this method, 2,2-difluoropropane-1,3-diol can be selectively protected at the C3 position using benzyl bromide in the presence of sodium hydride or potassium carbonate , yielding this compound after purification.

Key Considerations:

-

Regioselectivity: Steric hindrance from the difluoromethylene group favors benzylation at the less hindered primary hydroxyl .

-

Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but require strict moisture control to prevent hydrolysis .

| Catalyst | H₂ Pressure (psi) | Solvent | Temperature (°C) | Defluorination (%) |

|---|---|---|---|---|

| Pd/C 10% | 30–50 | Ethanol | 25 | <5 |

| PtO₂ | 15–30 | Methanol | 40 | 10–15 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential for verifying structural integrity:

-

¹⁹F NMR: Peaks at δ −120 to −125 ppm confirm the presence of CF₂ groups.

-

¹H NMR: Benzyl protons resonate as a singlet at δ 7.3–7.4 ppm, while the C1 hydroxyl proton appears as a broad peak at δ 2.5–3.0 ppm .

Comparative Analysis of Synthetic Routes

Route 1 (DAST Fluorination):

-

Advantages: High yields (65–72%) and scalability.

-

Disadvantages: Requires cryogenic conditions and hazardous reagent handling.

Route 2 (Protective Group Strategy):

-

Advantages: Mild conditions and commercial availability of reagents.

-

Disadvantages: Moderate yields (50–60%) due to competing side reactions.

Chemical Reactions Analysis

Types of Reactions: 3-(BENZYLOXY)-2,2-DIFLUOROPROPAN-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

3-(BENZYLOXY)-2,2-DIFLUOROPROPAN-1-OL has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(BENZYLOXY)-2,2-DIFLUOROPROPAN-1-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

3-(Benzyloxy)propan-1-ol

- Structural Difference : Lacks fluorine atoms at position 2.

- Impact :

- The absence of fluorine reduces electronegativity, leading to weaker hydrogen bonding by the hydroxyl group.

- Lower acidity (pKa ~16–17) compared to the difluoro analog (estimated pKa ~12–14 due to electron-withdrawing fluorines).

- Higher hydrophobicity due to reduced polarity, affecting solubility in aqueous media.

2,2-Difluoropropan-1-ol

- Structural Difference : Lacks the benzyloxy group.

- Impact :

- Increased water solubility due to reduced aromatic bulk.

- Lower thermal stability compared to the benzyloxy-substituted derivative, as the benzyl group may stabilize the molecule via resonance.

- Reactivity: The hydroxyl group is more exposed, facilitating esterification or oxidation reactions.

Tartrate Salt of a Complex Indole Derivative ()

- Structural Feature : Contains a 2,2-difluoropropan-1-ol moiety within a larger indole-based structure.

- Impact: The difluoropropanol group contributes polarity and stability to the tartrate salt, enhancing crystallinity and bioavailability .

Hexafluoropropanol Derivatives ()

- Structural Feature: Hexafluoropropanol core with thiazole and cyclopropyloxy substituents.

- Impact :

3-Bromo-2-methylpropan-1-ol ()

- Structural Difference : Bromine and methyl substituents replace fluorines and benzyloxy group.

- Impact :

Key Research Findings and Data Tables

Table 1: Physicochemical Properties

| Compound | Boiling Point (°C) | Solubility (H2O) | pKa | LogP |

|---|---|---|---|---|

| 3-(Benzyloxy)-2,2-difluoropropan-1-ol | 220–230 (est.) | Low | 12–14 | 2.1 |

| 3-(Benzyloxy)propan-1-ol | 200–210 | Insoluble | 16–17 | 2.8 |

| 2,2-Difluoropropan-1-ol | 160–170 | Moderate | 10–12 | 0.5 |

| 3-Bromo-2-methylpropan-1-ol | 190–200 | Low | 15–16 | 1.9 |

Computational Insights

Density Functional Theory (DFT) studies on structurally related compounds, such as 3-(benzyloxy)pyridin-2-amine (3BPA), reveal that electronic effects from substituents significantly influence conformational flexibility and thermal stability . For the target compound, computational models predict that the fluorines stabilize the hydroxyl group via inductive effects, increasing acidity and hydrogen-bonding capacity.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3-(benzyloxy)-2,2-difluoropropan-1-ol, and how is its purity validated?

- Methodological Answer : A common synthetic route involves the condensation of benzyl-protected aldehydes with fluorinated reagents under basic conditions, followed by selective reduction of intermediates. For example, analogous fluorinated alcohols are synthesized via nitroalkene intermediates (e.g., nitromethane reactions with fluorinated aldehydes), which are subsequently reduced to yield the target alcohol . Post-synthesis, purity is confirmed using HPLC (to assess enantiomeric excess) and NMR (to verify fluorine substituent integrity). NMR and mass spectrometry further validate structural fidelity .

Q. How do the electronic properties of fluorine atoms influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing nature of fluorine atoms reduces electron density at the β-carbon, increasing susceptibility to nucleophilic attack. Researchers should employ kinetic isotopic labeling or DFT calculations to map electronic effects. Comparative studies with non-fluorinated analogs (e.g., 3-benzyloxypropan-1-ol) reveal reduced reaction rates in SN2 mechanisms due to steric and electronic hindrance from fluorine .

Q. Which analytical techniques are critical for quantifying this compound in multicomponent mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives (e.g., silylated forms), while reverse-phase HPLC with UV detection (210–230 nm) resolves polar impurities. Molarity calculations using mass and density data (e.g., via molarity calculators ) ensure accurate solution preparation for downstream reactions .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized for pharmacological studies?

- Methodological Answer : Enantioselective synthesis via chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution (lipases) can enhance purity. For example, patent literature on structurally related fluorinated alcohols highlights chiral column chromatography (e.g., CHIRALPAK® IA) for isolating >99% enantiopure fractions . Post-purification, circular dichroism (CD) and X-ray crystallography validate stereochemical outcomes .

Q. What computational strategies predict the interaction of this compound derivatives with cancer-related targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model binding affinities to targets like kinase domains. For instance, fluorinated analogs in patent EP 2023/001 demonstrate preferential binding to ATP pockets in tyrosine kinases, validated by free-energy perturbation (FEP) calculations . Researchers should cross-validate computational predictions with surface plasmon resonance (SPR) binding assays .

Q. How to resolve contradictions between theoretical and experimental NMR spectra of fluorinated intermediates?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic fluorine exchange. Use variable-temperature NMR to probe conformational mobility. For example, splitting patterns in 2,2-difluoropropanol derivatives stabilize below −20°C, aligning with DFT-predicted coupling constants () . Isotopic labeling (e.g., -tagged substrates) further clarifies spin-spin interactions .

Data Contradiction Analysis

| Issue | Resolution Strategy | Reference |

|---|---|---|

| Unexpected byproducts in synthesis | Optimize reaction stoichiometry (e.g., reduce excess fluorinating agents) and monitor via in-situ IR . | |

| Discrepant bioactivity in assays | Validate assay conditions (e.g., pH, serum proteins) and compare with structurally validated controls . |

Key Takeaways

- Synthetic Optimization : Prioritize fluorination efficiency and enantioselectivity using chiral catalysts .

- Characterization : Combine NMR, HPLC, and computational tools for structural and mechanistic insights .

- Pharmacological Relevance : Align synthetic strategies with target-binding studies to enhance therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.